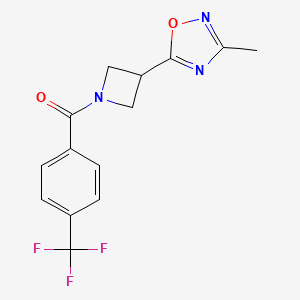

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c1-8-18-12(22-19-8)10-6-20(7-10)13(21)9-2-4-11(5-3-9)14(15,16)17/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHJNZHYZDLNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule featuring a unique combination of azetidine and oxadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the realm of anti-infective properties.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

- Molecular Formula : C14H15F3N3O2

The biological activity of this compound is primarily attributed to the 1,2,4-oxadiazole moiety, which is known for its ability to interact with various biological targets through hydrogen bonding. This interaction may inhibit essential biochemical pathways involved in the metabolism or replication of pathogens such as bacteria and viruses.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anti-bacterial , anti-viral , and anti-leishmanial activities. The specific biological activities associated with this compound are summarized below:

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-bacterial | Inhibition of growth in several bacterial strains | |

| Anti-viral | Potential effectiveness against viral replication | |

| Anti-leishmanial | Activity against Leishmania species |

Case Studies and Research Findings

- Anti-bacterial Activity : In a study evaluating various oxadiazole derivatives, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell wall synthesis and function.

- Anti-viral Efficacy : Preliminary assays indicated that this compound could inhibit viral replication in vitro. The specific pathways affected include those involved in viral entry and replication processes.

- Leishmanial Activity : A study focusing on leishmaniasis showed that the compound exhibited cytotoxic effects on Leishmania parasites, suggesting its potential as a therapeutic agent against this parasitic infection.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

a. Core Heterocyclic Modifications

- Azetidine vs. Pyrrolidine/Piperidine: The target compound’s azetidine (4-membered ring) introduces higher ring strain compared to pyrrolidine (5-membered) in compounds like (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone . This strain may influence reactivity or binding geometry.

b. Aryl Group Modifications

- 4-(Trifluoromethyl)phenyl vs. Chlorothiophene: The target’s 4-(trifluoromethyl)phenyl group is more electron-deficient than the 5-chlorothiophene in (5-Chlorothiophen-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone . This difference may alter π-π stacking interactions in biological targets. Pyrazole-linked analogs (e.g., compound 25: N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide) replace the azetidine with a pyrazole, enhancing metabolic stability but reducing conformational constraints .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Physicochemical Comparisons

*logP estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The target compound’s logP (~2.8) balances membrane permeability and solubility, whereas the pyrazole-linked analog (25) has higher lipophilicity (~3.5), which may reduce aqueous solubility .

- Metabolic Stability : The 1,2,4-oxadiazole ring in all analogs resists oxidative metabolism. However, the azetidine’s strain in the target compound may increase susceptibility to ring-opening reactions compared to pyrrolidine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of heterocyclic compounds like this methanone derivative typically involves cyclocondensation of amidoximes with activated carbonyl groups or coupling reactions. For example, oxadiazole rings can be formed via nitrile oxide cycloadditions or dehydration of amidoxime precursors . Optimization may require varying solvents (e.g., DMF or THF), catalysts (e.g., Pd for cross-coupling), and temperature (80–120°C). Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- FTIR to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole, C=O at ~1700 cm⁻¹) .

- NMR (¹H, ¹³C, and ¹⁹F) to verify azetidine ring protons (δ 3.5–4.5 ppm), trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR), and oxadiazole connectivity .

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to confirm stoichiometry (error <0.4%) .

Q. How can researchers assess the compound’s stability under varying pH, temperature, and solvent conditions?

- Methodological Answer : Design accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC .

- pH stability : Dissolve in buffers (pH 2–12) and monitor hydrolysis by NMR or LC-MS over 24–72 hours .

- Photostability : Expose to UV light (e.g., 254 nm) and track decomposition using spectrophotometry .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. To address this:

- Perform plasma protein binding assays to assess free drug concentration .

- Use metabolite identification (e.g., liver microsome incubation + LC-MS/MS) to detect rapid degradation .

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .

Q. How can computational methods predict the compound’s binding affinity and selectivity for target proteins?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) to screen against protein active sites; validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- DFT calculations (Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- QSAR models to correlate structural features (e.g., trifluoromethyl hydrophobicity) with activity .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Follow ISO/IEC guidelines for ecotoxicology:

- Biodegradation : Use OECD 301F test with activated sludge; measure half-life via LC-MS .

- Bioaccumulation : Expose zebrafish (Danio rerio) to sublethal doses; quantify tissue concentrations using GC-ECD .

- Toxicity : Conduct algae growth inhibition tests (OECD 201) and Daphnia magna immobilization assays .

Q. How should researchers design a study to investigate structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methoxy) .

- Activity testing : Screen analogs against target enzymes (e.g., IC₅₀ assays) and compare with parent compound .

- Statistical analysis : Use principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors with bioactivity .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., divergent IC₅₀ values), apply Bland-Altman plots or error propagation models to identify systematic vs. random errors .

- Validation : Always cross-verify computational predictions with experimental data (e.g., docking scores vs. binding constants from ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.